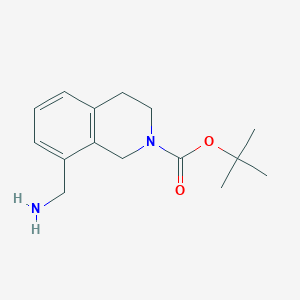

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline (THIQ) derivative featuring an aminomethyl substituent at the 8-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. THIQ scaffolds are widely utilized in medicinal chemistry due to their structural rigidity and ability to mimic bioactive motifs.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10,16H2,1-3H3 |

InChI Key |

JSULXIJZZOBMAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. One common method involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields tert-butyl esters in good quantities and is widely used in peptide synthesis.

Industrial Production Methods

Industrial production of tert-butyl esters often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with receptors or other proteins, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Aminomethyl vs. Hydroxymethyl

- tert-Butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () Substituent: Hydroxymethyl (-CH2OH) at the 8-position. Molecular Formula: C15H22N2O3 (MW: 278.35 g/mol). Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity but reduces nucleophilicity compared to the aminomethyl group. This compound is marketed as a versatile scaffold for synthesis but lacks the amine reactivity critical for forming covalent bonds or salt bridges in drug-target interactions .

Aminomethyl vs. Bromomethyl

- tert-Butyl 8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () Substituent: Bromomethyl (-CH2Br) at the 8-position. Reactivity: The bromo group serves as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines to yield aminomethyl derivatives). This makes it a precursor for synthesizing the target compound. However, bromine’s bulkiness and toxicity limit its direct pharmacological use .

Positional Isomerism

8-Aminomethyl vs. 4-Aminomethyl

- tert-Butyl 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () Substituent Position: Aminomethyl at the 4-position instead of 7. Molecular Formula: C15H22N2O2 (MW: 262.35 g/mol). Impact: Positional isomerism alters the molecule’s spatial arrangement, affecting receptor binding. For example, 4-substituted THIQs may exhibit different selectivity profiles for adrenergic or opioid receptors compared to 8-substituted analogs .

Substituent Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate () Substituent: Nitro (-NO2) at the 7-position. This contrasts with the electron-donating aminomethyl group, which enhances basicity and participation in cation-π interactions .

- tert-Butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () Substituent: Trifluoromethyl (-CF3) at the 8-position. Effect: The -CF3 group is strongly electron-withdrawing and lipophilic, improving metabolic stability but reducing solubility. This contrasts with the polar aminomethyl group, which improves aqueous solubility .

Precursors for Aminomethyl Derivatives

- tert-Butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate () Substituents: Bromo (-Br) and hydroxy (-OH) at 8- and 6-positions. Role: The bromo group can be displaced by amines to introduce aminomethyl functionality, while the hydroxy group allows further functionalization (e.g., etherification). This dual functionality makes it a key intermediate for multi-step syntheses .

Hydrogenation and Protecting Group Strategies

- tert-Butyl 7-benzyloxy-6-[methoxymethyl-tetrazolyl]-THIQ-2-carboxylate () Synthesis: Hydrogenation of benzyloxy groups (using Pd/C) and tetrazole ring modifications are common steps. Similar methods could apply to the target compound’s synthesis, with adjustments for aminomethyl introduction .

Comparative Data Table

Biological Activity

Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 1889728-08-8) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₂O₂ with a molecular weight of 262.35 g/mol. The compound features a tetrahydroisoquinoline core substituted with a tert-butyl group and an aminomethyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that THIQ derivatives exhibit significant antitumor properties. For instance, studies have shown that various THIQ compounds can inhibit tumor growth in several cancer models. This compound has been evaluated for its potential as an anticancer agent:

- In vitro Studies : In cell line assays, this compound demonstrated promising antiproliferative effects against various cancer cell lines with IC₅₀ values in the micromolar range. For example, it showed effective inhibition of HCT116 colon cancer cells .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antiparasitic Effects : this compound exhibited notable activity against Plasmodium falciparum, the causative agent of malaria. It was found to be effective against multiple drug-resistant strains .

- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although further investigation is required to elucidate its full spectrum of activity .

Neuroprotective Properties

The neuroprotective potential of THIQ derivatives has been explored due to their structural similarity to known neuroprotective agents:

- Cytotoxicity Studies : this compound showed low cytotoxicity towards mammalian neuronal cells while providing protection against oxidative stress-induced damage .

- Potential Applications : These findings suggest that this compound could be a candidate for further development in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A few notable case studies highlight the biological efficacy of THIQ derivatives:

- Study on Anticancer Activity :

- Antimicrobial Screening :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.